(3S,4R)-1-benzyl-4-methylpiperidin-3-ol is a chiral piperidine derivative notable for its structural features and potential applications in medicinal chemistry. This compound is characterized by a benzyl group and a hydroxyl group at specific positions on the piperidine ring, contributing to its biological activity and utility in drug design.
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol belongs to the class of piperidine derivatives, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are widely studied for their pharmacological properties and serve as building blocks in organic synthesis.
The synthesis of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol involves several chemical reactions, primarily focusing on the formation of the piperidine ring and subsequent modifications to introduce the benzyl and hydroxyl groups.
The molecular structure of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol can be described by its specific stereochemistry at the 3 and 4 positions of the piperidine ring. The compound has a molecular formula of and features:
The InChI representation for (3S,4R)-1-benzyl-4-methylpiperidin-3-ol is:
This data highlights the compound's structural characteristics essential for its chemical behavior and interactions.
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol participates in various chemical reactions typical of alcohols and amines:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and halogenating agents for substitution reactions. The choice of conditions significantly affects the yields and purity of products obtained from these transformations .
The mechanism of action for (3S,4R)-1-benzyl-4-methylpiperidin-3-ol is primarily linked to its interaction with biological targets such as receptors or enzymes.
Research indicates that this compound can modulate immune cell function by interacting with chemokine receptors like CCR5, which plays a crucial role in HIV entry into cells. This interaction exemplifies its potential therapeutic applications.
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol is typically a colorless to pale yellow liquid or solid depending on purity and formulation. Its melting point and boiling point are influenced by structural features such as molecular weight and intermolecular forces.
The compound exhibits typical chemical properties associated with alcohols and amines:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's physical state and purity .
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol has significant applications within pharmaceutical chemistry:
Catalytic asymmetric synthesis has emerged as a powerful approach for constructing the stereodefined piperidine core of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol. A particularly efficient method employs L-proline as an organocatalyst to establish chiral centers with high enantiomeric excess. This strategy begins with N-benzyl-4-piperidone, which undergoes an α-aminoxylation reaction with nitrosobenzene in dimethylformamide under inert atmosphere. The reaction, catalyzed by L-proline, proceeds over 62 hours to form an enantiomerically enriched aminoxylation adduct. Without isolation, this intermediate undergoes a Wittig olefination using methyl triphenylphosphonium iodide and potassium tert-butoxide in tetrahydrofuran, followed by in situ cleavage of the N-O bond mediated by copper(II) sulfate pentahydrate. This one-pot cascade yields chiral allylic alcohol (S)-1-benzyl-4-(hydroxyethylidene)piperidin-3-one with 97% enantiomeric excess in 47% yield over three steps [3]. Subsequent diastereoselective hydrogenation (discussed in Section 1.3) then completes the synthesis of the target molecule. This methodology exemplifies how organocatalysis can efficiently establish challenging stereocenters in complex heterocycles without requiring pre-formed chiral auxiliaries.
Table 1: Catalytic Asymmetric Synthesis Performance
Catalyst | Reaction Time | Enantiomeric Excess (%) | Overall Yield (%) |
---|---|---|---|
L-Proline | 62 hours | 97% | 47% (3 steps) |
Reductive amination provides a practical route to the piperidine scaffold starting from readily available carbonyl precursors. A documented six-step synthesis begins with N-benzyl-4-carbethoxy-3-piperidone, which undergoes ammonolysis using aqueous ammonia (25%) in ethanol at 30-40°C for 16-30 hours. This transformation yields the corresponding primary amide, which is subsequently subjected to methylmagnesium bromide in methyl tert-butyl ether at -30°C to -20°C. This Grignard addition generates a hemiaminal intermediate that spontaneously dehydrates upon toluene reflux to furnish 1-benzyl-4-methylpiperidin-3-one in high purity. The critical reductive amination step employs benzylamine in the presence of sodium triacetoxyborohydride or catalytic hydrogenation under controlled conditions to establish the N-benzyl group with retention of configuration. This ketone intermediate serves as the direct precursor for stereoselective reduction to the target alcohol [1]. The operational simplicity and commercial availability of starting materials make this approach particularly attractive for scale-up, avoiding hazardous reagents like lithium aluminium hydride that feature in alternative routes.
Stereoselective hydrogenation constitutes the pivotal step for installing the C3 stereocenter in (3S,4R)-1-benzyl-4-methylpiperidin-3-ol. The chiral allylic alcohol intermediate (S)-1-benzyl-4-(hydroxyethylidene)piperidin-3-one undergoes catalytic hydrogenation using 10% palladium on carbon at atmospheric hydrogen pressure. This transformation proceeds with exceptional diastereoselectivity (>20:1 dr) to afford the cis-configured piperidine alcohol in 93% yield with 96.8% enantiomeric excess. The hydrogenation occurs preferentially from the less hindered face opposite to the C3 hydroxymethyl group, with the existing chirality at C3 dictating the stereochemical outcome at C4 [3]. Alternative conditions utilizing Raney nickel under higher hydrogen pressure (4 atm) have also demonstrated efficacy for related intermediates, though with slightly diminished selectivity. Temperature optimization proves critical, with 30-70°C providing optimal reaction rates while minimizing epimerization. Post-hydrogenation, careful catalyst removal and crystallization from solvents like isopropanol yield the target compound in pharmaceutically acceptable purity [1] [2].
Table 2: Hydrogenation Conditions and Performance
Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | diastereomeric excess (%) |
---|---|---|---|---|
10% Pd/C | 1 | 25 | 93% | >96% |
Raney Nickel | 4 | 30-70 | 85-90% | 90-95% |
The tandem organocatalytic α-aminoxylation/Wittig olefination sequence represents an innovative strategy for constructing enantiomerically enriched precursors to (3S,4R)-1-benzyl-4-methylpiperidin-3-ol. This methodology capitalizes on the ability of L-proline to catalyze the enantioselective α-functionalization of N-benzyl-4-piperidone. The reaction with nitrosobenzene installs oxygen and nitrogen across the carbonyl at C3, generating a transient aminoxylation product that facilitates the subsequent Wittig reaction. Methyl triphenylphosphonium ylide introduction promotes olefination, extending the C4 side chain while preserving the chiral integrity established at C3. The in situ copper-mediated N-O bond cleavage simultaneously deprotects the amine and generates the enone functionality in (S)-1-benzyl-4-(hydroxyethylidene)piperidin-3-one. This compound serves as the immediate precursor for the hydrogenation step that establishes the C4 methyl group with correct relative stereochemistry. The elegance of this approach lies in its convergence, constructing two chiral centers and installing the necessary carbon skeleton in one operational sequence [3]. The avoidance of transition metal catalysts (aside from the final N-O cleavage) and the use of inexpensive organocatalysts enhance the sustainability profile of this route compared to alternative methodologies requiring precious metal complexes.
Despite advances in asymmetric synthesis, resolution techniques remain practically relevant for achieving enantiopure (3S,4R)-1-benzyl-4-methylpiperidin-3-ol, particularly when integrating with early-stage intermediates. Diastereomeric resolution using L-di-p-toluoyltartaric acid (L-DTTA) effectively separates racemic 1-benzyl-4-methylpiperidin-3-amine intermediates. The (3R,4R) isomer forms an insoluble salt with L-DTTA in specific solvents, leaving the desired (3S,4R) enantiomer in solution for isolation. Crystallization-induced dynamic resolution (CIDR) techniques have demonstrated particular efficacy, with isopropanol emerging as the optimal solvent for isolating high-purity diastereomeric salts (≥99% de). The resolved amine can then undergo directed transformation to the target alcohol via diazotization or hydroxylation chemistry [1] [2]. An alternative strategy employs enzymatic kinetic resolution of racemic 1-benzyl-4-methylpiperidin-3-ol using lipase-catalyzed transesterification, though this approach typically achieves lower efficiency (≤40% yield of single enantiomer) compared to diastereomeric salt formation. Modern crystallization techniques using isopropanol solvates further enhance enantiopurity to pharmacopeial standards (>99.5% ee) through controlled crystal growth that preferentially incorporates the desired stereoisomer while excluding its enantiomer [2].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8